1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazol-5-amine
Description
1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-5-amine is a pyrazole derivative featuring a benzyl substituent at position 1 of the pyrazole ring, where the benzyl group is para-substituted with a trifluoromethoxy (-OCF₃) moiety. The position 5 of the pyrazole is occupied by an amine (-NH₂) group. This structure combines electron-withdrawing (trifluoromethoxy) and electron-donating (amine) groups, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
2-[[4-(trifluoromethoxy)phenyl]methyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c12-11(13,14)18-9-3-1-8(2-4-9)7-17-10(15)5-6-16-17/h1-6H,7,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKROERRTYCSRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC=N2)N)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052564-95-0 | |
| Record name | 1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazol-5-amine typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethoxy)benzaldehyde and hydrazine derivatives.
Formation of Intermediate: The initial step involves the condensation of 4-(trifluoromethoxy)benzaldehyde with hydrazine to form an intermediate hydrazone.
Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Table 1: Key Structural Features of Pyrazole-5-amine Derivatives
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethoxy group in the target compound and analogs enhances metabolic stability and lipophilicity compared to trifluoromethyl () or chloro () substituents .
- Heterocyclic Extensions : Compounds in –8 incorporate imidazole or triazole rings, which may improve binding affinity in biological systems but increase synthetic complexity .
Physicochemical Properties
- Lipophilicity: The trifluoromethoxy group contributes to higher logP values compared to non-fluorinated analogs. For example, the tert-butyl analog () has a molecular weight of 299.30, while the 3-trifluoromethylphenyl derivative () is more lipophilic due to the chlorine atom .
- Solubility : The amine group at position 5 enhances water solubility, but this is counterbalanced by hydrophobic substituents like trifluoromethoxy or tert-butyl groups .
Biological Activity
1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazol-5-amine is a chemical compound with the molecular formula and a molecular weight of approximately 257.21 g/mol. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further linked to a pyrazole ring. Its unique structural properties suggest potential biological activities, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Pyrazole derivatives typically exhibit diverse biological effects, including:
- Antimicrobial Activity : Research indicates that pyrazole compounds can possess significant antimicrobial properties, potentially acting against various bacterial strains.
- Anti-inflammatory Effects : Some studies have shown that pyrazole derivatives can inhibit inflammatory pathways, making them candidates for anti-inflammatory therapies.
- Antithrombotic Potential : Similar pyrazole compounds have been explored for their ability to inhibit factor Xa, an important target in anticoagulation therapy.
In Vitro Studies
In vitro experiments have demonstrated the compound's potential efficacy. For instance, studies on related pyrazole derivatives have reported:
- Selectivity for Biological Targets : Modifications in the pyrazole structure can enhance selectivity for specific enzymes or receptors, impacting their therapeutic potential.
- Potency and Bioavailability : Compounds with similar structures have shown high free fractions in human plasma and good oral bioavailability, suggesting favorable pharmacokinetic profiles.
Case Studies
-
Antimicrobial Activity :
- A study evaluated several pyrazole derivatives for their antibacterial properties against common pathogens. The results indicated that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria.
-
Anti-inflammatory Activity :
- Research focusing on COX inhibition demonstrated that some pyrazole derivatives exhibited superior anti-inflammatory effects compared to standard treatments like diclofenac sodium.
-
Antithrombotic Activity :
- Another study highlighted the development of pyrazole-based inhibitors targeting factor Xa, showing promising results in preclinical models for thrombosis prevention.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 1-tert-Butyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine | Similar core with tert-butyl group | Antimicrobial, Anti-inflammatory | Enhanced solubility |
| Fluoxetine | Trifluoromethyl group | Antidepressant | Established clinical use |
| Razaxaban (DPC 906) | Pyrazole derivative | Factor Xa inhibitor | Advanced to clinical trials |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
